6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine (CAS 2855165-61-4) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine family, featuring bromine atoms at positions 6 and 8 and a fluorine atom at position 3 on the fused ring system. This substitution pattern renders it a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions, enabling programmable functionalization for medicinal chemistry applications.

Molecular Formula C6H2Br2FN3
Molecular Weight 294.91 g/mol
Cat. No. B13897674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine
Molecular FormulaC6H2Br2FN3
Molecular Weight294.91 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=C(C2=N1)Br)Br)F
InChIInChI=1S/C6H2Br2FN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
InChIKeyOYLAXMPMYPMOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine: A Dual-Halogenated Scaffold for Selective Chemical Biology and Drug Discovery


6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine (CAS 2855165-61-4) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine family, featuring bromine atoms at positions 6 and 8 and a fluorine atom at position 3 on the fused ring system . This substitution pattern renders it a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions, enabling programmable functionalization for medicinal chemistry applications [1].

Why 6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine Cannot Be Replaced by its Non-Fluorinated Analog


Simply substituting 6,8-dibromoimidazo[1,2-a]pyrazine for the 3-fluoro derivative ignores the profound electronic modulation imparted by the fluorine atom. The 3-fluoro substituent drastically alters the heterocycle's basicity (ΔpKa ~2.5 units), density, and likely its metabolic stability, as demonstrated in related imidazo[1,2-a]pyrazine kinase inhibitor series where fluorine incorporation improved oral absorption and exposure [1]. These differences directly impact reactivity, purification behavior, and biological activity, making the 3-fluoro compound a distinct chemical entity rather than a simple drop-in replacement.

Quantitative Differentiation of 6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine from its Closest Analog


Fluorine-Driven Basicity Reduction: A 2.5-Unit pKa Shift

The 3-fluoro substituent dramatically reduces the basicity of the imidazo[1,2-a]pyrazine core. The predicted pKa of 6,8-dibromo-3-fluoro-imidazo[1,2-a]pyrazine is -2.93±0.30, compared to -0.36±0.30 for the non-fluorinated analog 6,8-dibromoimidazo[1,2-a]pyrazine . This represents a calculated ΔpKa of approximately -2.57 units, indicating a substantially less basic, and therefore less protonatable, heterocycle.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Higher Purity Specification (≥97%) vs. Non-Fluorinated Analog (95%)

Commercially available 6,8-dibromo-3-fluoro-imidazo[1,2-a]pyrazine is supplied with a minimum purity of 97% (Aladdin) or 98% (Leyan, InnoChem), as verified by HPLC . In contrast, the commonly procured non-fluorinated analog 6,8-dibromoimidazo[1,2-a]pyrazine is typically offered at 95% purity (Thermo Scientific/Alfa Aesar) . This ≥2% purity advantage reduces the burden of impurity profiling and purification in downstream synthesis, particularly for late-stage functionalization or biological assays.

Chemical Synthesis Quality Control Procurement

Enhanced Metabolic Stability via C3-Fluorine Blockade: Class-Level Evidence from Kinase Inhibitors

In a focused SAR study of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, incorporation of fluorine at the C3 position, in combination with deuterium, significantly improved oral absorption and in vivo exposure compared to non-fluorinated counterparts [1]. While this specific study did not evaluate the target compound directly, the class-level inference is that the C3-fluoro substituent blocks oxidative metabolism at this position, a benefit that would extend to the 6,8-dibromo-3-fluoro-imidazo[1,2-a]pyrazine scaffold when used as a core for drug-like molecules.

Drug Metabolism Pharmacokinetics Aurora Kinase

Programmable Sequential Cross-Coupling Enabled by Orthogonal Halogen Reactivity

The 6,8-dibromo substitution pattern on imidazo[1,2-a]pyrazine is designed for sequential, site-selective functionalization. A validated one-pot protocol demonstrates that C6 bromine undergoes Suzuki-Miyaura cross-coupling followed by direct C-H arylation at C3, and the C8 methylthioether group can be further engaged in a third cross-coupling step [1]. In the target compound, the C3 position is blocked with fluorine, forcing the second functionalization event to occur at C8 via bromine displacement, enabling a predictable synthetic sequence: C6 coupling first, then C8 coupling, yielding 6,8-diaryl-3-fluoro-imidazo[1,2-a]pyrazines with complete regiocontrol.

Synthetic Methodology C-H Functionalization Palladium Catalysis

Optimal Application Scenarios for 6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine


Medicinal Chemistry: Kinase Inhibitor Lead Optimization with Pre-Installed Metabolic Blocker

The C3-fluoro group provides a metabolic shield from the first synthetic step, making this building block ideal for generating lead series of imidazo[1,2-a]pyrazine kinase inhibitors where oxidative metabolism at C3 is a known liability. The improved oral exposure observed for C3-fluorinated Aurora kinase inhibitors supports this strategy [1].

Synthetic Methodology: Regiocontrolled Synthesis of 6,8-Diaryl-3-fluoro-imidazo[1,2-a]pyrazines

The differential reactivity of C6-Br and C8-Br, combined with the inert C3-F, enables a two-step, one-pot sequential Suzuki coupling protocol to access fully substituted imidazo[1,2-a]pyrazines with precise control over the substitution pattern, as demonstrated by the general methodology for this scaffold [2].

Physicochemical Profiling: pKa-Dependent Solubility and Salt Selection

With a predicted pKa of -2.93, this compound is essentially non-basic, differentiating it from the non-fluorinated analog (pKa -0.36). This property is critical for designing compounds with pH-independent solubility, avoiding lysosomal trapping, or selecting appropriate salt forms for oral or parenteral formulations .

Precision Procurement: High-Purity Building Block for Sensitive Assays

The ≥97% commercial purity standard ensures that researchers performing high-throughput biological screening or advanced synthetic sequences start with a well-characterized intermediate, reducing the risk of confounding bioactivity from impurities that may be present in the lower-purity (95%) non-fluorinated analog .

Quote Request

Request a Quote for 6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.